REACTION_CXSMILES
|
[ClH:1].[NH:2]([CH:4]1[CH2:9][CH2:8][O:7][CH:6]([CH3:10])[CH2:5]1)N.C(O)C.[OH-].[Na+].Cl>[Ni].C(O)CCC.O>[ClH:1].[NH2:2][CH:4]1[CH2:9][CH2:8][O:7][CH:6]([CH3:10])[CH2:5]1 |f:0.1,3.4,9.10|
|
Name
|
|
Quantity
|
65.3 g
|
Type
|
reactant
|
Smiles
|
Cl.N(N)C1CC(OCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N(N)C1CC(OCC1)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask having
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring device
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 75° C. for 24 hours under hydrogen atmosphere
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
the resulting mixture was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1CC(OCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.2 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |